molecular formula C16H18F3NO2 B2700133 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 2034614-05-4

3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B2700133
CAS No.: 2034614-05-4
M. Wt: 313.32
InChI Key: KBUXWNPBFXDENX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS 2034614-05-4) is a synthetically designed pyrrolidine derivative with a molecular formula of C16H18F3NO2 and a molecular weight of 313.31 g/mol . This compound is classified as a pyrrolidinone derivative and has been identified in patent literature as a modulator of the G-protein coupled receptor 119 (GPR119) . GPR119 is a promising therapeutic target for metabolic disorders, and its activation is known to stimulate glucose-dependent insulin release and reduce food intake . Consequently, this molecule is a valuable pharmacological tool for researchers investigating new pathways for the treatment of type 2 diabetes, obesity, and dyslipidemia . The structure features a 4-(trifluoromethyl)benzoyl group linked to a pyrrolidine ring that is further substituted with a cyclopropylmethoxy moiety, which may influence its binding affinity and metabolic stability. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO2/c17-16(18,19)13-5-3-12(4-6-13)15(21)20-8-7-14(9-20)22-10-11-1-2-11/h3-6,11,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUXWNPBFXDENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol under basic conditions.

    Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the pyrrolidine ring with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the trifluoromethylbenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Inhibition of Phosphodiesterase Enzymes:
One of the prominent applications of this compound is its role as an inhibitor of phosphodiesterase 4 (PDE4) enzymes. PDE4 inhibitors are crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural modifications allow it to exhibit selective inhibition, enhancing its therapeutic efficacy while minimizing side effects .

Antithrombotic Activity:
Research has indicated that derivatives similar to 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine may possess antithrombotic properties by acting as reversible inhibitors of human alpha-thrombin. This suggests potential applications in preventing thromboembolic disorders, making it a candidate for further investigation in cardiovascular therapies .

Case Studies and Research Findings

Case Study on PDE4 Inhibition:
A study focused on the pharmacological profile of PDE4 inhibitors highlighted the importance of structural variations in enhancing selectivity and potency. The compound demonstrated significant inhibition of PDE4 activity in vitro, leading to reduced inflammatory responses in animal models. This study supports the potential use of such compounds in treating inflammatory conditions .

Clinical Trials for Thrombin Inhibition:
Another research initiative evaluated the efficacy of compounds similar to 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine in clinical settings. The results indicated that these compounds could effectively reduce thrombin activity without significant adverse effects, paving the way for their use in clinical applications related to thrombosis management .

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Piperidine vs. Pyrrolidine Derivatives The pyrrolidine ring (5-membered) in the target compound contrasts with piperidine (6-membered) derivatives like N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) . Piperidine derivatives, however, may exhibit better solubility due to increased hydrogen-bonding capacity .

Piperazine Derivatives
Compounds such as 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine () feature a piperazine core with extended conjugation. The additional nitrogen in piperazine introduces basicity, which may alter cellular permeability compared to pyrrolidine .

Substituent Effects

Cyclopropylmethoxy vs. Other Ethers
The cyclopropylmethoxy group in the target compound differs from methoxy or ethylthioureido substituents in analogs like 8a–8c and 14a–14d . Cyclopropyl groups improve metabolic stability by resisting oxidative degradation, as seen in betaxolol hydrochloride (), a beta-blocker leveraging cyclopropylmethoxy for prolonged half-life .

Trifluoromethylbenzoyl vs. Sulfonyl or Urea Groups
The 4-(trifluoromethyl)benzoyl moiety enhances lipophilicity (logP) and electron-withdrawing effects compared to sulfonyl groups in 14d or urea linkages in 14a–14b . This difference may influence target affinity; trifluoromethyl groups are often utilized in kinase inhibitors for hydrophobic pocket interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Key Analytical Methods
Target Compound Pyrrolidine 3-(Cyclopropylmethoxy), 4-(CF3)Bz N/A Likely 1H-NMR, UHPLC-MS
8a () Piperidine 3-(CF3)Bz, Ethylthioureido 64.2 1H-NMR (CDCl3)
14a () Piperidine 3-Fluoro-4-(CF3)Bz, Urea 35.2 1H-NMR (CDCl3)
Piperazine Derivative () Piperazine 4-(CF3)Bz, Methoxyphenylbutenyl 36 UHPLC-ESI-MS, Purity (99%)
Betaxolol Hydrochloride () Propanolamine Cyclopropylmethoxy, Isopropylamine N/A IR, Chloride Test, HPLC

Research Implications

  • Metabolic Stability : The cyclopropylmethoxy group in the target compound may offer advantages over ethylthioureido or methoxy groups in 8a–14d, as cyclopropanes resist cytochrome P450 oxidation .
  • Target Selectivity : The pyrrolidine core’s rigidity could enhance selectivity for specific enzymes or receptors compared to flexible piperazine/piperidine analogs .
  • Synthetic Optimization : Lower yields in piperazine/piperidine derivatives (e.g., 35.2–36%) suggest room for improving the target compound’s synthesis .

Biological Activity

The compound 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine can be described as follows:

  • Molecular Formula : C14_{14}H15_{15}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 285.27 g/mol
  • Structural Features :
    • A pyrrolidine ring
    • A cyclopropylmethoxy group
    • A trifluoromethylbenzoyl moiety

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and receptor binding. The binding affinity to specific enzymes or receptors modulates their activity, leading to diverse biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies have shown efficacy against bacterial strains, indicating potential use as an antibacterial agent.

Case Studies and Research Findings

  • Antitumor Studies :
    A study evaluated the antitumor activity of a related pyrrolidine compound in vitro against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • Anti-inflammatory Research :
    In a model of acute inflammation, administration of the compound reduced edema significantly compared to control groups. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammatory markers such as TNF-alpha and IL-6 .
  • Antimicrobial Testing :
    The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50: 10-30 µM
Anti-inflammatorySignificant reduction in edema
AntimicrobialMIC: 32 µg/mL for S. aureus

Structure-Activity Relationship (SAR)

Compound VariationBiological Activity
Trifluoromethyl substitutionIncreased lipophilicity
Cyclopropyl group presenceEnhanced receptor binding

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